4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1,3-benzothiazole-2-thiol
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1,3-benzothiazole-2-thiol is a complex organic compound characterized by its boronic acid derivative and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated benzothiazole under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale palladium catalysts are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.
Substitution Products: Various nucleophilic substitution products can be formed.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used as a probe in biological studies to understand the interaction of boronic acids with biological molecules.
Industry: The compound can be used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems. The trifluoromethyl group can enhance the compound's stability and lipophilicity, affecting its biological activity.
Comparison with Similar Compounds
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A simpler boronic acid derivative without the benzothiazole and trifluoromethyl groups.
6-(Trifluoromethyl)benzothiazole-2-thiol: Lacks the boronic acid group but contains the trifluoromethyl and benzothiazole components.
Uniqueness: The uniqueness of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1,3-benzothiazole-2-thiol lies in its combination of boronic acid and trifluoromethyl groups, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO2S2/c1-12(2)13(3,4)21-15(20-12)8-5-7(14(16,17)18)6-9-10(8)19-11(22)23-9/h5-6H,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCVTWLIQFFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=S)S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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